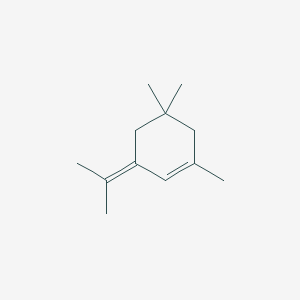![molecular formula C7H6O B14653351 Bicyclo[3.2.0]hepta-1,4-dien-3-one CAS No. 51577-33-4](/img/structure/B14653351.png)
Bicyclo[3.2.0]hepta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[320]hepta-1,4-dien-3-one is a bicyclic organic compound with the molecular formula C₇H₆O It is characterized by a fused ring system consisting of a cyclopentene ring and a cyclobutene ring, with a ketone functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Bicyclo[3.2.0]hepta-1,4-dien-3-one involves the 4-π-photocyclization of tropone complexed to a Lewis acid . This method allows for the direct formation of the compound from commercially available materials. Another approach involves the thermal rearrangement of tropovalene, although this method is less efficient . Additionally, the [2 + 2] photo-cycloaddition of enone with acetylene followed by acetoxy elimination has been reported, but this route poses safety concerns when scaling up due to the use of acetylene gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its synthesis. The methods mentioned above are primarily used in research settings and may require further optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at specific positions on the bicyclic ring system.
Scientific Research Applications
Bicyclo[3.2.0]hepta-1,4-dien-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: Its potential use in materials science and as a precursor for various industrial chemicals is being explored.
Mechanism of Action
The mechanism by which Bicyclo[3.2.0]hepta-1,4-dien-3-one exerts its effects is primarily through its interactions with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The ketone group can participate in various chemical reactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-dien-7-one: Similar in structure but with different positions for the double bonds and ketone group.
Bicyclo[4.1.0]heptenes: These compounds have a different ring system but share some chemical properties and reactivity patterns.
Bicyclo[3.1.1]heptan-3-one: Another bicyclic compound with a different ring fusion and functional groups.
Uniqueness
Bicyclo[320]hepta-1,4-dien-3-one is unique due to its specific ring fusion and the presence of a ketone group at the 3-position
Properties
CAS No. |
51577-33-4 |
|---|---|
Molecular Formula |
C7H6O |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
bicyclo[3.2.0]hepta-1,4-dien-3-one |
InChI |
InChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2 |
InChI Key |
SAASAVDUVVXGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


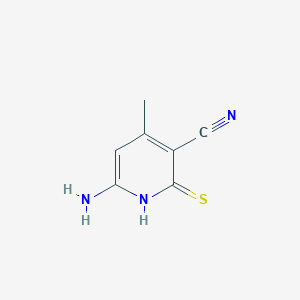
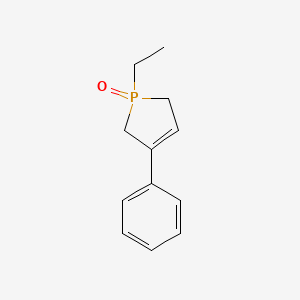
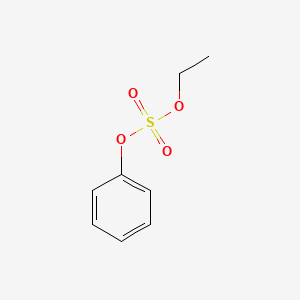

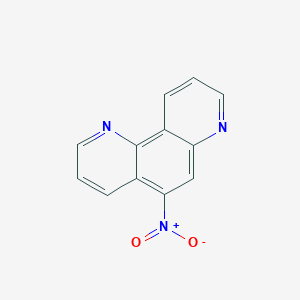
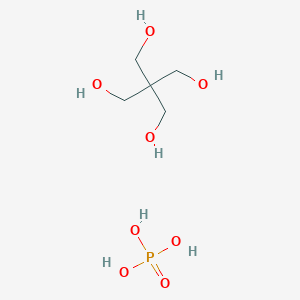
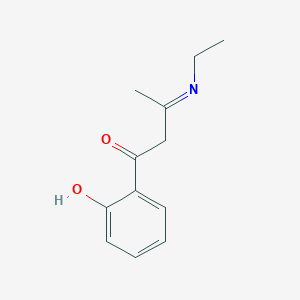
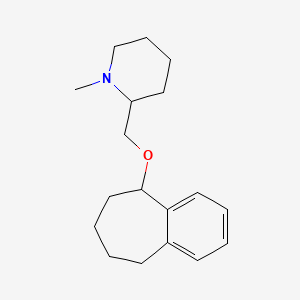
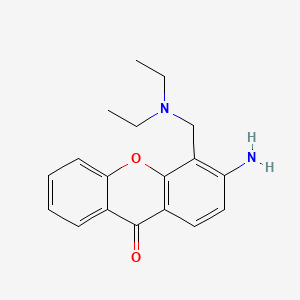
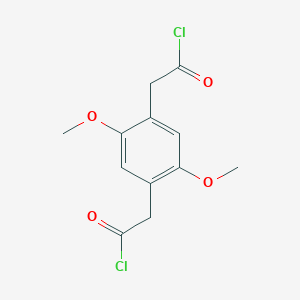
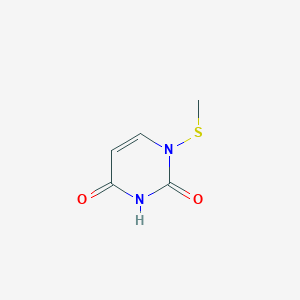
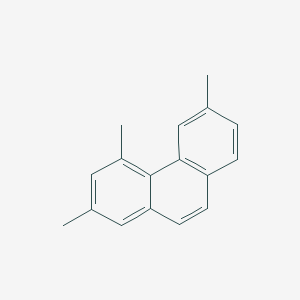
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
